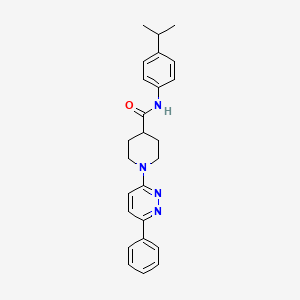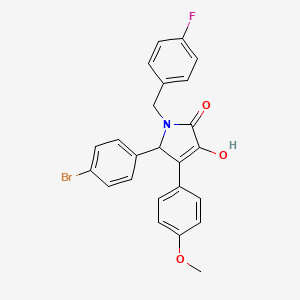
2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an oxazole ring, a pyridine ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminophenol and an aldehyde, under acidic or basic conditions.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a carbonyl compound.
Coupling of the Rings: The final step involves coupling the oxazole, pyridine, and pyrimidine rings through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole or pyrimidine rings, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole and pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The presence of multiple heterocyclic rings makes it a candidate for screening against various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of 2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL
- **2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL
- **2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL
Uniqueness
The uniqueness of 2-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6-(PYRIDIN-3-YL)PYRIMIDIN-4-OL lies in its combination of multiple heterocyclic rings and functional groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H16N4O2S |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H16N4O2S/c1-13-17(22-19(26-13)14-6-3-2-4-7-14)12-27-20-23-16(10-18(25)24-20)15-8-5-9-21-11-15/h2-11H,12H2,1H3,(H,23,24,25) |
Clave InChI |
SPHBYCXMKDCXSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11272745.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11272747.png)
![3-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-(thiophen-2-YL)pyridazine](/img/structure/B11272750.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B11272752.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B11272756.png)
![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B11272759.png)
![1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11272760.png)
![N-(3,4-dimethoxyphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11272762.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11272773.png)


![1-(4-fluorobenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11272788.png)


